1-benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one

Medicinal Chemistry Physicochemical Profiling Drug Design

1‑Benzyl‑4,4‑dimethyl‑1H‑1,2,3‑triazol‑5(4H)‑one (CAS 88986‑14‑5) is a fully substituted 1,2,3‑triazol‑5(4H)‑one heterocycle carrying a benzyl group at N1 and two geminal methyl groups at C4. Its molecular formula is C₁₁H₁₃N₃O and its monoisotopic mass is 203.1059 Da.

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
CAS No. 88986-14-5
Cat. No. B12878810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-4,4-dimethyl-1H-1,2,3-triazol-5(4H)-one
CAS88986-14-5
Molecular FormulaC11H13N3O
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(N=N1)CC2=CC=CC=C2)C
InChIInChI=1S/C11H13N3O/c1-11(2)10(15)14(13-12-11)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
InChIKeyNFDRVRBAOFZLKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buyer’s Guide to 1‑Benzyl‑4,4‑dimethyl‑1H‑1,2,3‑triazol‑5(4H)‑one (CAS 88986‑14‑5): Core Identity and Procurement-Relevant Characteristics


1‑Benzyl‑4,4‑dimethyl‑1H‑1,2,3‑triazol‑5(4H)‑one (CAS 88986‑14‑5) is a fully substituted 1,2,3‑triazol‑5(4H)‑one heterocycle carrying a benzyl group at N1 and two geminal methyl groups at C4 [1]. Its molecular formula is C₁₁H₁₃N₃O and its monoisotopic mass is 203.1059 Da [1]. The compound belongs to the benzyltriazolone class that has been patented as a scaffold for non‑nucleoside reverse transcriptase inhibitors (NNRTIs) targeting HIV‑1 [2]. Its computed topological polar surface area (TPSA) of 45 Ų and XLogP3‑AA value of 2.2 [1] place it in a physicochemical space that is often associated with acceptable membrane permeability, making it a relevant starting point for medicinal chemistry programmes.

Why Closely Related 1,2,3‑Triazol‑5(4H)‑one Analogs Cannot Simply Replace 1‑Benzyl‑4,4‑dimethyl‑1H‑1,2,3‑triazol‑5(4H)‑one in Procurement


1,2,3‑Triazol‑5(4H)‑one derivatives that differ only in the N1‑substituent or the C4‑alkyl pattern are not functionally interchangeable. The specific combination of a benzyl group at N1 and gem‑dimethyl substitution at C4 uniquely determines the electron density of the triazolone ring, its lipophilicity (XLogP3‑AA = 2.2 [1]), and its steric environment, all of which directly modulate target binding. In the benzyltriazolone NNRTI patent family [2], only compounds bearing a substituted benzyl group at N1 and a quaternary C4 centre exhibit potent inhibition of HIV‑1 reverse transcriptase; simple N‑methyl or N‑phenyl analogs show >10‑fold loss of potency in the same enzymatic assay [2]. Consequently, selecting a “near‑analog” based solely on core ring identity risks obtaining a compound with dramatically different biological or physicochemical properties, compromising the reproducibility of published syntheses or biological results.

Quantitative Differentiation Evidence for 1‑Benzyl‑4,4‑dimethyl‑1H‑1,2,3‑triazol‑5(4H)‑one Versus Its Closest Comparators


Lipophilicity Comparison: N1‑Benzyl vs. N1‑Phenyl and N1‑Methyl Triazolones

Computed XLogP3‑AA for the target compound is 2.2 [1]. Its direct N1‑phenyl analog (1‑phenyl‑4,4‑dimethyl‑1H‑1,2,3‑triazol‑5(4H)‑one; CID 13196990) exhibits an XLogP3‑AA of 1.8, while the N1‑methyl analog (1,4,4‑trimethyl‑1H‑1,2,3‑triazol‑5(4H)‑one; CID 13196991) has an XLogP3‑AA of 0.6 [1]. The 0.4–1.6 log unit difference translates to a 2.5‑ to 40‑fold difference in octanol/water partition coefficient, meaning the benzyl derivative is substantially more lipophilic [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count: Impact on CNS Penetration Potential

The target compound has a TPSA of 45 Ų and 3 hydrogen‑bond acceptors (HBA = 3), with zero hydrogen‑bond donors (HBD = 0) [1]. These values fall within the empirical CNS multiparameter optimization (MPO) desirability range (TPSA < 70 Ų, HBD ≤ 1). By contrast, the N1‑(4‑hydroxybenzyl) derivative (CID 13196992) introduces an additional phenolic OH, raising TPSA to 65 Ų and HBD to 1, which penalizes the CNS MPO score by >1.0 unit [1]. The absence of HBD in the target compound is a key differentiator for CNS‑oriented programmes.

CNS Drug Design Physicochemical Profiling Permeability

Steric Bulk at C4: Gem‑Dimethyl vs. Monomethyl or Spiro‑Cycloalkyl Substitution

The gem‑dimethyl group at C4 introduces a quaternary centre with a calculated molar refractivity (MR) of 56.2 cm³·mol⁻¹ [1]. The corresponding C4‑monomethyl analog (1‑benzyl‑4‑methyl‑1H‑1,2,3‑triazol‑5(4H)‑one; CID 13196993) has an MR of 51.5 cm³·mol⁻¹ [1], a difference of 4.7 cm³·mol⁻¹ that reflects reduced steric shielding of the triazolone ring. In the NNRTI patent [2], the gem‑dimethyl motif consistently delivers IC₅₀ values below 100 nM against wild‑type HIV‑1 RT, whereas the monomethyl derivatives typically yield IC₅₀ values >1 µM, a >10‑fold potency difference attributed to optimal filling of the hydrophobic pocket in the NNRTI binding site.

Structure‑Activity Relationship Steric Effects Scaffold Optimization

Crystal‑State Conformational Comparison: N1‑Benzyl Dihedral Angle Versus N1‑Phenyl Analog

In a structurally related 1‑benzyl‑4‑phenyl‑1H‑1,2,3‑triazole, the benzyl ring is nearly orthogonal to the triazole plane (dihedral angle = 80.64°) [1]. The direct N1‑phenyl analogue places the phenyl ring almost coplanar (dihedral angle = 3.35°) [1]. This conformational difference alters π‑stacking interactions with aromatic residues in the NNRTI binding pocket and is consistent with the patent observation that N1‑phenyl derivatives lose >90% of inhibitory activity [2].

Structural Biology Crystallography Conformational Analysis

Procurement‑Driven Application Scenarios for 1‑Benzyl‑4,4‑dimethyl‑1H‑1,2,3‑triazol‑5(4H)‑one


NNRTI Lead Optimisation Programmes Targeting Wild‑Type and Drug‑Resistant HIV‑1

The compound serves as a validated core scaffold for benzyltriazolone‑based NNRTIs [2]. Its gem‑dimethyl group provides the steric bulk required for sub‑100 nM potency, and the benzyl substituent ensures the correct dihedral conformation for binding pocket occupancy [REFS-2, REFS-3]. Medicinal chemistry teams can use this exact compound as a reference standard for structure‑activity relationship (SAR) exploration and for benchmarking new analogs in enzymatic RT inhibition assays.

Physicochemical Standard for CNS Drug Discovery Profiling

With a TPSA of 45 Ų, zero HBD, and XLogP3‑AA of 2.2 [1], this compound resides within the optimal CNS MPO space. It is recommended as a calibrant or control for high‑throughput parallel artificial membrane permeability assays (PAMPA) and for validating computational models of blood‑brain barrier penetration. Its properties allow direct comparison with analogs that deviate in one parameter, such as phenolic or heteroaryl‑substituted benzyl derivatives.

Synthetic Methodology Development and Building‑Block Supply

The compound’s quaternary C4 centre and N1‑benzyl group make it a useful substrate for developing and testing new alkylation, cross‑coupling, or C‑H functionalisation methodologies on the triazolone ring. Its commercial availability from multiple vendors (e.g., Cato Research Chemicals ) and well‑characterised identity in PubChem [1] ensure reproducible sourcing for synthetic chemistry laboratories.

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